2,3-Dioxo-2,3-dihydroquinoxaline-6-carbonitrile is a heterocyclic compound belonging to the quinoxaline family, characterized by its unique structural features and potential applications in various scientific fields. This compound is notable for its dual keto groups and a cyano functional group, which influence its chemical reactivity and biological activity.
The compound can be synthesized through various chemical reactions involving quinoxaline derivatives. It has been studied for its pharmacological properties and is referenced in several scientific publications and patents that explore its synthesis and applications in medicinal chemistry.
This compound falls under the category of heterocyclic organic compounds, specifically classified as a quinoxaline derivative. It is recognized for its potential applications in drug development due to its bioactive properties.
The synthesis of 2,3-dioxo-2,3-dihydroquinoxaline-6-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials such as p-aminobenzoic acid with oxalic acid derivatives, followed by nitration and hydrogenation processes to yield the final product.
The molecular formula of 2,3-dioxo-2,3-dihydroquinoxaline-6-carbonitrile is with a molecular weight of approximately 206.1549 g/mol. The structure features:
OC(=O)C1=CC2=C(NC(=O)C(=O)N2)C=C1
The compound participates in various chemical reactions typical for quinoxaline derivatives, such as:
The reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts, which can significantly affect yield and selectivity.
The mechanism of action for 2,3-dioxo-2,3-dihydroquinoxaline-6-carbonitrile primarily relates to its interactions at the molecular level within biological systems. It may act as an inhibitor or modulator of specific enzymes or receptors due to its structural features.
Research indicates that similar compounds exhibit activity against various biological targets, including enzymes involved in metabolic pathways and receptors linked to disease states.
2,3-Dioxo-2,3-dihydroquinoxaline-6-carbonitrile has potential applications in:
This compound exemplifies the diverse applications of quinoxaline derivatives in both research and industrial contexts, highlighting its significance in contemporary chemistry and pharmacology.
Quinoxaline derivatives emerged as privileged scaffolds in medicinal chemistry during the mid-20th century, with initial research focused on their antibiotic properties. The 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline core specifically gained prominence in the 1980s when researchers explored heterocyclic compounds for central nervous system (CNS) targeting. A significant breakthrough occurred with the discovery that nitration and cyano substitution at specific positions transformed these molecules into potent neuropharmacological agents. Notably, the introduction of 7-nitro-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile (CNQX) marked a watershed moment as the first selective antagonist of non-NMDA glutamate receptors [4] [7]. This innovation catalyzed extensive structure-activity relationship (SAR) studies, evidenced by patent filings covering diverse 6-cyanoquinoxaline-2,3-diones with modifications at positions 7 and 8. The 1996 patent WO1997008155A1 detailed synthetic methodologies for over 200 derivatives, highlighting the scaffold's versatility for generating CNS-active compounds through strategic functionalization [7].
The 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline core provides a unique planar configuration with dual hydrogen-bond acceptor sites at the diketone moiety, enabling critical biomolecular interactions. This core exhibits tautomeric equilibria between the 1,4-dihydro (lactam) and 2,3-dihydroxy (enol) forms, which influences its receptor binding profile. X-ray crystallography studies reveal that the bicyclic system adopts a near-planar conformation with bond lengths indicative of significant electron delocalization [5]. The core's physicochemical properties directly impact bioavailability:
Table 1: Physicochemical Properties of 2,3-Dioxo-1,4-Dihydroquinoxaline Derivatives
Compound | Molecular Formula | Melting Point | Density (g/cm³) | Hydrogen Bond Acceptors | |
---|---|---|---|---|---|
Base structure | C₉H₅N₃O₂ | >300°C | 1.51 | 4 | |
6-Cyano derivative (CID 5100691) | C₉H₅N₃O₂ | >300°C | 1.51 | 5 | [1] [5] |
The high melting point (>300°C) observed across derivatives [5] [6] indicates exceptional crystalline stability, attributable to intermolecular hydrogen bonding networks. Synthetic accessibility remains a key advantage: the core can be efficiently constructed via condensation of o-phenylenediamines with oxalic acid derivatives, followed by electrophilic aromatic substitution for ring functionalization. Modern routes employ microwave-assisted cyclization, achieving yields >85% in minutes rather than hours [7]. Positional reactivity follows the order C6 > C7 > C8, enabling regioselective modification—particularly critical for introducing the C6-cyano group before nitration at C7 due to the latter's deactivating nature [7].
The C6-cyano group exerts multifaceted effects on quinoxaline-2,3-diones, dramatically enhancing their pharmacological profile through electronic and steric modulation:
Electron-Withdrawing Potentiation: The -C≡N group significantly reduces electron density at C6/C7, increasing ring electrophilicity. This amplifies hydrogen-bond acceptor strength at N1/C2=O and facilitates π-stacking with aromatic residues in binding pockets. In CNQX (C₉H₄N₄O₄), the synergistic electron withdrawal from both cyano and nitro groups generates a 10-fold enhancement in AMPA receptor affinity versus mono-substituted analogs [4] [6].
Steric Optimization: With a van der Waals volume of 23.6 ų, the linear cyano group occupies minimal space while preventing undesirable metabolic oxidation at C6. Comparative studies show that replacing -CN with bulkier groups (e.g., -COOR, -CONH₂) reduces kainate receptor selectivity due to steric clashes with Val148 in the ligand-binding domain [7].
Table 2: Bioactivity Modulation by C6-Cyano Substitution in Key Derivatives
Compound | Molecular Weight | Receptor Affinity (IC₅₀, μM) | Selectivity Ratio (AMPA/Kainate) | |
---|---|---|---|---|
2,3-Dihydroxyquinoxaline (base) | 162.14 | >1000 | Not determined | |
6-Cyano-7-nitroquinoxaline-2,3-dione | 232.16 | 0.3 (AMPA) | 1:15 | [4] [6] |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4